molecular formula C10H12N2O3 B1390527 Methyl 3-(2-amino-4-methoxypyridin-3-yl)acrylate CAS No. 1072139-91-3

Methyl 3-(2-amino-4-methoxypyridin-3-yl)acrylate

Cat. No. B1390527
M. Wt: 208.21 g/mol
InChI Key: SESOIJQIRYUXGA-ONEGZZNKSA-N
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Description

“Methyl 3-(2-amino-4-methoxypyridin-3-yl)acrylate” is a unique chemical compound with the empirical formula C10H12N2O3 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “Methyl 3-(2-amino-4-methoxypyridin-3-yl)acrylate” can be represented by the SMILES string COC(=O)\\C=C\\c1c(N)nccc1OC . The compound has a molecular weight of 208.21 .


Physical And Chemical Properties Analysis

“Methyl 3-(2-amino-4-methoxypyridin-3-yl)acrylate” is a solid compound . It has a molecular weight of 208.21 .

Scientific Research Applications

Photoinduced Birefringence Behavior

  • A study by Cao et al. (2008) explored the synthesis and polymerization of methacrylate monomers containing azo and electronic push and pull structures. The polymers obtained, including variations with methoxy substituted structures, exhibited controlled molecular weights and showed significant photoinduced birefringence and surface relief grating behavior in their thin-film state.

Catalysis with AlCl3

  • Research by Tang Lin (2003) studied the reaction of 3-amino-4-methoxy acetanilide with methyl acrylate catalyzed by AlCl3 and AlCl3-alkalinous substance systems. It was found that the AlCl3-alkalinous catalysis system had better selectivity and yields compared to AlCl3 catalysis alone.

Photopolymerization Studies

  • Guillaneuf et al. (2010) Guillaneuf et al. (2010) investigated a novel alkoxyamine compound as a photoiniferter for polymerization. This compound undergoes UV irradiation to generate corresponding alkyl and nitroxide radicals, indicating its potential in photopolymerization processes.

Synthesis of Pyrazolo and Triazolo Pyrimidines

  • A study by Sweidan et al. (2020) reported on the selective cyclization modes of methyl 3′-heteroarylamino-2′-(2,5-dichlorothiophene-3-carbonyl)acrylates to synthesize pyrazolo and triazolo pyrimidines. This research sheds light on the cyclization process involving methoxy substituted structures.

Reaction Mechanism Study

  • Zhang et al. (2013) Zhang et al. (2013) proposed and described the synthesis of 2-pyridone derivatives from different substituted amines and various 3-(E)-methyl 3-(4-oxo-4H-chromen-3-yl)acrylate derivatives. They proposed a reaction mechanism based on their findings.

properties

IUPAC Name

methyl (E)-3-(2-amino-4-methoxypyridin-3-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-14-8-5-6-12-10(11)7(8)3-4-9(13)15-2/h3-6H,1-2H3,(H2,11,12)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESOIJQIRYUXGA-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)N)C=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=NC=C1)N)/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(2-amino-4-methoxypyridin-3-yl)acrylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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